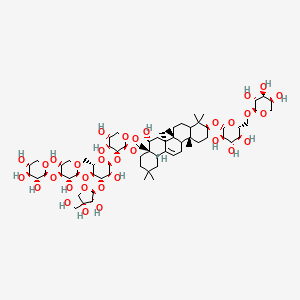
Astersaponin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Astersaponin B is a triterpene saponin compound isolated from the starfish Asterias amurensis . It is a marine-derived saponin that contains a conjugated ketone and one molecule of sulfuric acid as the sodium salt. The sugar moiety of this compound consists of two molecules of D-quinovose and one molecule each of D-fucose, D-xylose, and D-galactose .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of astersaponin B involves the extraction from natural sources, primarily the starfish Asterias amurensis. The extraction process typically includes the use of ethanol or methanol to obtain the crude extract, followed by various chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specific natural source and complex structure. advancements in biotechnology and synthetic biology may offer potential methods for large-scale production in the future.
化学反応の分析
Types of Reactions: Astersaponin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the triterpene backbone.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyltransferases.
Major Products Formed:
Hydrolysis: Produces aglycone and individual sugar molecules.
Oxidation: Results in oxidized derivatives of the triterpene backbone.
Glycosylation: Forms glycosylated derivatives with varying sugar compositions.
科学的研究の応用
Astersaponin B has several scientific research applications due to its bioactive properties:
Chemistry: Used as a model compound for studying saponin structures and their chemical properties.
Biology: Investigated for its role in cell signaling and membrane interactions.
作用機序
The mechanism of action of astersaponin B involves its interaction with cell membranes and proteins. It can induce autophagy by increasing the expression of microtubule-associated protein 1A/1B light chain 3B (LC3-II), which is essential for autophagosome formation . Additionally, this compound may interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
類似化合物との比較
Astersaponin A: Another saponin isolated from Asterias amurensis, differing in its sugar composition.
Astersaponin I: Isolated from Aster koraiensis, known for its autophagy-inducing properties.
Lansemaside A: Found in other marine organisms, with similar glycoside structures.
Uniqueness: Astersaponin B is unique due to its specific sugar composition and the presence of a conjugated ketone and sulfuric acid as the sodium salt. This distinct structure contributes to its unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFGIHTVDRWHW-LIDOZGFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H108O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
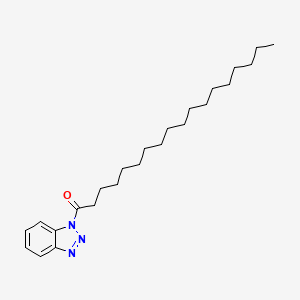
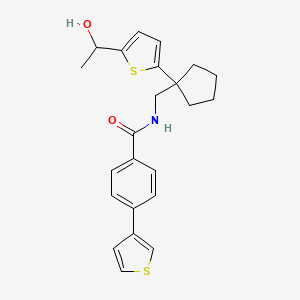
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)
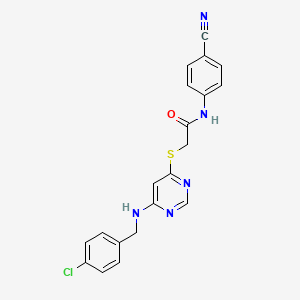
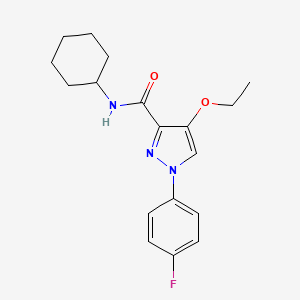
![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
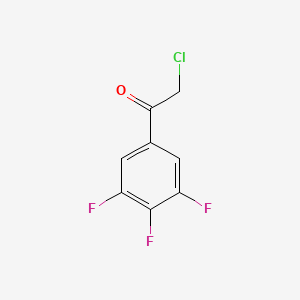
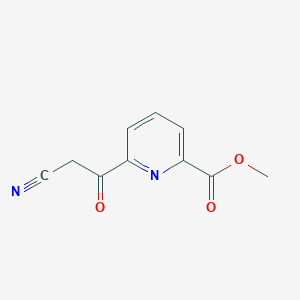
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
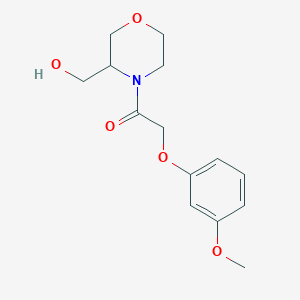
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)
